molecular formula C12H11F17NO5PS B12067768 {2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid CAS No. 57670-47-0

{2-[Ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonyl)amino]ethyl}phosphonic acid

Cat. No.: B12067768
CAS No.: 57670-47-0
M. Wt: 635.23 g/mol
InChI Key: MAUCXBYHFIMABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- is a specialized organophosphorus compound It features a phosphonic acid group bonded to a complex organic moiety containing a heptadecafluorooctyl chain and a sulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- typically involves multiple steps. One common method starts with the preparation of the heptadecafluorooctyl sulfonamide intermediate. This intermediate is then reacted with ethylamine to form the ethyl-substituted sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acid derivatives, while substitution reactions can produce various phosphonate esters .

Scientific Research Applications

Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- involves its interaction with molecular targets through its phosphonic acid group. This group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The heptadecafluorooctyl chain imparts hydrophobic properties, affecting the compound’s solubility and interaction with lipid membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [2-[ethyl[(heptadecafluorooctyl)sulfonyl]amino]ethyl]- is unique due to its combination of a phosphonic acid group with a heptadecafluorooctyl chain and a sulfonamide linkage. This unique structure imparts distinct chemical properties, such as high hydrophobicity and strong coordination ability, making it valuable in specialized applications .

Properties

CAS No.

57670-47-0

Molecular Formula

C12H11F17NO5PS

Molecular Weight

635.23 g/mol

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethylphosphonic acid

InChI

InChI=1S/C12H11F17NO5PS/c1-2-30(3-4-36(31,32)33)37(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33)

InChI Key

MAUCXBYHFIMABR-UHFFFAOYSA-N

Canonical SMILES

CCN(CCP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.